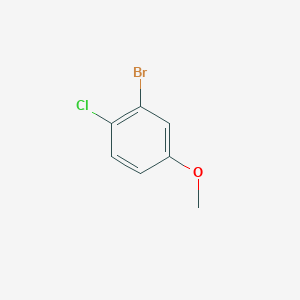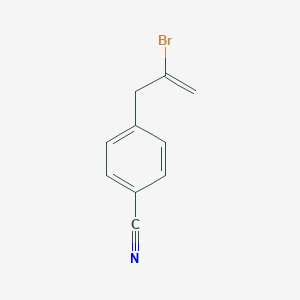
2-(4-ピリジル)-4-メチルチアゾール-5-カルボン酸
概要
説明
2-(4-pyridyl)-4-methyl-Thiazole-5-carboxylic acid is a synthetic intermediate useful for pharmaceutical synthesis.
科学的研究の応用
医薬品中間体
この化合物は主に、様々な医薬品の合成における中間体として使用されています . その構造的特徴により、さらなる官能基を導入することができ、潜在的な治療効果を持つ新しい医薬品開発につながる可能性があります。
有機合成
有機化学の分野では、このチアゾール誘導体は、より複雑な分子の構築のためのビルディングブロックとして役立ちます . その反応性は様々な合成経路で利用され、有機合成手法の発展に貢献しています。
抗腫瘍剤および細胞毒性剤
チアゾール誘導体は、抗腫瘍作用および細胞毒性作用について研究されています . 研究によると、チアゾールコアの修飾により、様々な癌細胞株に対して有意な活性を示す化合物につながることが示されており、抗癌剤設計における貴重な足場となっています。
抗菌剤および抗真菌剤
チアゾール環は、抗菌剤や抗真菌剤を含む多くの生物活性化合物に共通して見られる特徴です . ピリジル基の存在はこれらの特性を高める可能性があり、感染症の新しい治療法への道筋を提供します。
神経保護剤
チアゾール部分を有する化合物は、神経保護剤として有望であることが示されています . それらは、神経細胞の損傷から保護することにより、神経変性疾患の予防と治療において役割を果たす可能性があります。
農業用化学品
チアゾールは、農業用化学品の開発においても重要です . それらは、新しい殺虫剤や殺菌剤を作成するために使用でき、作物を害虫や病気から守るのに役立ちます。
特性
IUPAC Name |
4-methyl-2-pyridin-4-yl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S/c1-6-8(10(13)14)15-9(12-6)7-2-4-11-5-3-7/h2-5H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAIPVXWDQQHMQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=NC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363285 | |
| Record name | 4-Methyl-2-(pyridin-4-yl)-1,3-thiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144060-98-0 | |
| Record name | 4-Methyl-2-(4-pyridinyl)-5-thiazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144060-98-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-2-(pyridin-4-yl)-1,3-thiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid interact with metal ions to form MOFs and what are the structural characteristics of these resulting frameworks?
A1: 2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid (HL) acts as a bridging ligand, coordinating to metal ions through its carboxylate and nitrogen atoms. [] In the cited study, HL reacted with cadmium nitrate or manganese nitrate, yielding three-dimensional MOFs with permanent pores. These pores form straight one-dimensional channels within the framework structure. [] The cadmium-based MOF, 4(DMF), exhibits selective adsorption of carbon dioxide over other gases like hydrogen, nitrogen, methane, carbon monoxide, and oxygen at room temperature. [] The manganese-based MOF, 3(DMF), displays weak antiferromagnetic coupling between the manganese centers. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Pyrrolo[1,2-a]pyrazine-8-carboxamide](/img/structure/B129002.png)






